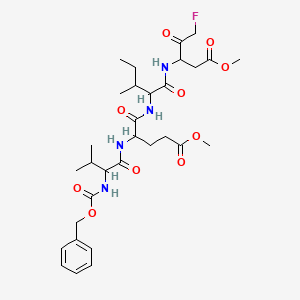

Cbz-DL-Val-DL-Glu(OMe)-DL-xiIle-DL-Asp(OMe)-CH2F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Z-VEID-FMK implique le couplage de la séquence peptidique Val-Glu(OMe)-Ile-Asp(OMe) avec un groupe fluorométhylcétone. Le processus comprend généralement les étapes suivantes :

Synthèse peptidique : La séquence peptidique est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide.

Réaction de couplage : Le peptide est ensuite couplé à un groupe fluorométhylcétone à l'aide de réactifs de couplage peptidique standard tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Purification : Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté élevée.

Méthodes de production industrielle : La production industrielle de Z-VEID-FMK suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. L'utilisation de synthétiseurs peptidiques automatisés et de systèmes HPLC à grande échelle est courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : Le Z-VEID-FMK subit principalement des réactions de substitution en raison de la présence du groupe fluorométhylcétone. Il peut réagir avec des nucléophiles tels que les thiols et les amines.

Réactifs et conditions courantes :

Nucléophiles : Les nucléophiles courants comprennent les thiols (par exemple, les résidus cystéine dans les protéines) et les amines.

Conditions de réaction : Les réactions se produisent généralement dans des conditions douces, telles que la température ambiante et un pH neutre, pour préserver l'intégrité de la séquence peptidique.

Principaux produits : Les principaux produits de ces réactions sont des adduits peptidiques où le groupe fluorométhylcétone a été substitué par le nucléophile .

4. Applications de la recherche scientifique

Le Z-VEID-FMK a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la réactivité des groupes fluorométhylcétone avec divers nucléophiles.

Biologie : Employé pour étudier le rôle de la caspase-6 dans l'apoptose et d'autres processus cellulaires.

Industrie : Appliqué dans le développement d'inhibiteurs de la caspase à usage thérapeutique.

5. Mécanisme d'action

Le Z-VEID-FMK exerce ses effets en se liant de manière irréversible au site actif de la caspase-6. Le groupe fluorométhylcétone réagit avec le résidu cystéine du site actif, formant une liaison covalente et inhibant l'activité de l'enzyme. Cette inhibition empêche le clivage des substrats de la caspase-6, bloquant ainsi les voies de signalisation apoptotique en aval .

Cibles moléculaires et voies :

Caspase-6 : La cible principale du Z-VEID-FMK.

Voies apoptotiques : L'inhibition de la caspase-6 affecte diverses voies apoptotiques, y compris le clivage des protéines nucléaires et cytosquelettiques.

Composés similaires :

Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluorométhylcétone) : Un inhibiteur général de la caspase qui inhibe plusieurs caspases, y compris la caspase-6.

Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluorométhylcétone) : Un inhibiteur spécifique de la caspase-3.

Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluorométhylcétone) : Un inhibiteur spécifique de la caspase-8.

Unicité : Le Z-VEID-FMK est unique par sa sélectivité pour la caspase-6, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette enzyme dans l'apoptose et d'autres processus cellulaires. Contrairement aux inhibiteurs généraux de la caspase, le Z-VEID-FMK permet une inhibition ciblée de la caspase-6 sans affecter les autres caspases .

Applications De Recherche Scientifique

Z-VEID-FMK has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the reactivity of fluoromethylketone groups with various nucleophiles.

Biology: Employed to investigate the role of caspase-6 in apoptosis and other cellular processes.

Industry: Applied in the development of caspase inhibitors for therapeutic use.

Mécanisme D'action

Z-VEID-FMK exerts its effects by irreversibly binding to the active site of caspase-6. The fluoromethylketone group reacts with the cysteine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This inhibition prevents the cleavage of caspase-6 substrates, thereby blocking the downstream apoptotic signaling pathways .

Molecular Targets and Pathways:

Caspase-6: The primary target of Z-VEID-FMK.

Apoptotic Pathways: Inhibition of caspase-6 affects various apoptotic pathways, including the cleavage of nuclear and cytoskeletal proteins.

Comparaison Avec Des Composés Similaires

Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone): A general caspase inhibitor that inhibits multiple caspases, including caspase-6.

Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-3.

Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-8.

Uniqueness: Z-VEID-FMK is unique in its selectivity for caspase-6, making it a valuable tool for studying the specific role of this enzyme in apoptosis and other cellular processes. Unlike general caspase inhibitors, Z-VEID-FMK allows for targeted inhibition of caspase-6 without affecting other caspases .

Propriétés

Formule moléculaire |

C31H45FN4O10 |

|---|---|

Poids moléculaire |

652.71 |

Synonymes |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)

![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)